(R)-4-Vinyloxazolidin-2-one
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Description
(R)-4-Vinyloxazolidin-2-one, also known as (R)-VOX, is a chiral oxazolidinone compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Synthesis of Complex Molecules
- Diastereoselective Synthesis: (R)-4-Vinyloxazolidin-2-one is used in the diastereoselective synthesis of 3,6-disubstituted 3,6-dihydropyridin-2-ones, employing Pd-catalyzed carbonylation and enolate alkylation processes (Anderson, Knight, & Tchabanenko, 2003).
- Asymmetric Cycloaddition: It's involved in the asymmetric cycloaddition of vinyloxiranes with heterocumulenes, leading to the formation of vinyloxazolidine derivatives (Larksarp & Alper, 1997).
- Catalytic Asymmetric Intramolecular Aminopalladation: this compound is synthesized with high enantioselectivity using cobalt oxazoline palladacyclic complexes in catalytic asymmetric intramolecular aminopalladation (Kirsch & Overman, 2005).
Pharmaceutical Intermediates
- Antiviral Drug Development: It has been explored as a bioisostere in the development of inhibitors of enterovirus 71 3C protease, showing potential as an anti-EV71 drug candidate (Ma et al., 2018).
- Quantitative Structure-Activity Relationship (QSAR): 3-Aryloxazolidin-2-one antibacterials, closely related to this compound, have been studied using QSAR models, contributing to the design of potent antibacterial molecules (Karki & Kulkarni, 2001).
Synthesis of Enantioselective Compounds
- Chiral Auxiliary in Conjugate Additions: this compound is used as an effective chiral auxiliary in stereoselective conjugate additions, demonstrated in the asymmetric synthesis of antifungal and antibacterial compounds (Davies, Sanganee, & Szolcsányi, 1999).
Miscellaneous Applications
- Purification of Polar Compounds: The compound has been used in the purification of polar compounds from traditional Chinese medicines, demonstrating its versatility in chromatographic techniques (Zeng et al., 2010).
properties
IUPAC Name |
(4R)-4-ethenyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-4-3-8-5(7)6-4/h2,4H,1,3H2,(H,6,7)/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQDRNWXVRNPFT-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1COC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1COC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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